molecular formula C18H26O3 B15178658 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid CAS No. 85204-34-8

2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid

Cat. No.: B15178658
CAS No.: 85204-34-8
M. Wt: 290.4 g/mol
InChI Key: IIBQTSAECXHWKN-UHFFFAOYSA-N
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Description

2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid is a complex organic compound characterized by its cyclopentyl group and tert-butyl substituent on the phenyl ring. This compound is of interest in various scientific and industrial applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid typically involves multiple steps, starting with the formation of the cyclopentyl phenol derivative. This can be achieved through a Friedel-Crafts alkylation reaction, where cyclopentyl chloride reacts with tert-butylbenzene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing by-products.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The phenolic OH group can be oxidized to form a carboxylic acid derivative.

  • Reduction: The carbonyl group in the propionic acid moiety can be reduced to an alcohol.

  • Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Electrophilic substitution reactions typically require strong acids or halogenating agents.

Major Products Formed:

  • Oxidation: Formation of 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid.

  • Reduction: Formation of 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propanol.

  • Substitution: Formation of nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Studied for its potential biological activity, such as enzyme inhibition or receptor binding.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

  • 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionyl chloride

  • 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propanol

  • 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)acetic acid

Uniqueness: 2-(2-Cyclopentyl-4-(1,1-dimethylethyl)phenoxy)propionic acid is unique due to its specific structural features, such as the cyclopentyl group and the tert-butyl substituent. These features contribute to its distinct chemical and biological properties compared to similar compounds.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

85204-34-8

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

2-(4-tert-butyl-2-cyclopentylphenoxy)propanoic acid

InChI

InChI=1S/C18H26O3/c1-12(17(19)20)21-16-10-9-14(18(2,3)4)11-15(16)13-7-5-6-8-13/h9-13H,5-8H2,1-4H3,(H,19,20)

InChI Key

IIBQTSAECXHWKN-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)C(C)(C)C)C2CCCC2

Origin of Product

United States

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